molecular formula C28H20N2O B4911783 8-[4-(dimethylamino)phenyl]-9H-benzo[f]indeno[2,1-c]quinolin-9-one

8-[4-(dimethylamino)phenyl]-9H-benzo[f]indeno[2,1-c]quinolin-9-one

Cat. No.: B4911783
M. Wt: 400.5 g/mol
InChI Key: UYTUOSVPMTYVRA-UHFFFAOYSA-N
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Description

8-[4-(dimethylamino)phenyl]-9H-benzo[f]indeno[2,1-c]quinolin-9-one is a complex organic compound with a unique structure that includes a dimethylamino group attached to a phenyl ring, which is further connected to a benzoindenoquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(dimethylamino)phenyl]-9H-benzo[f]indeno[2,1-c]quinolin-9-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzoindenoquinolinone core: This can be achieved through a series of cyclization reactions starting from simpler aromatic compounds.

    Introduction of the dimethylamino group: This step often involves the use of dimethylamine in the presence of a suitable catalyst to attach the dimethylamino group to the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and greener solvents to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

8-[4-(dimethylamino)phenyl]-9H-benzo[f]indeno[2,1-c]quinolin-9-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The dimethylamino group or other substituents on the phenyl ring can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could result in a variety of functionalized aromatic compounds.

Scientific Research Applications

8-[4-(dimethylamino)phenyl]-9H-benzo[f]indeno[2,1-c]quinolin-9-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in various chemical reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and as a potential therapeutic agent.

    Medicine: Research is ongoing into its potential use as a drug candidate for treating various diseases, including cancer and neurological disorders.

    Industry: It can be used in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 8-[4-(dimethylamino)phenyl]-9H-benzo[f]indeno[2,1-c]quinolin-9-one involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the aromatic core can engage in π-π stacking with other aromatic systems. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: These compounds share a similar core structure and are known for their diverse biological activities.

    Indenoquinoline derivatives: These compounds have a similar fused ring system and are studied for their potential therapeutic applications.

Uniqueness

8-[4-(dimethylamino)phenyl]-9H-benzo[f]indeno[2,1-c]quinolin-9-one is unique due to the presence of the dimethylamino group, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

11-[4-(dimethylamino)phenyl]-12-azapentacyclo[11.8.0.02,10.03,8.016,21]henicosa-1(13),2(10),3,5,7,11,14,16,18,20-decaen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N2O/c1-30(2)19-14-11-18(12-15-19)27-26-25(21-9-5-6-10-22(21)28(26)31)24-20-8-4-3-7-17(20)13-16-23(24)29-27/h3-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTUOSVPMTYVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=C(C4=CC=CC=C4C=C3)C5=C2C(=O)C6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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